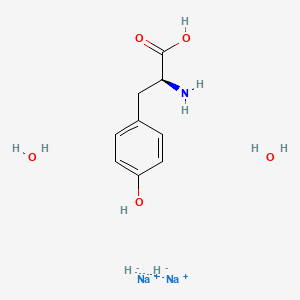
L-Tyrosine (sodium salt hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine (sodium salt hydrate) is a polar, non-essential amino acid with a phenolic functionality. It is a natural amino acid incorporated into proteins as directed by the genetic code. The phenolic function makes the tyrosine residue in proteins a principal recipient of reactions such as phosphorylation and dephosphorylation, which are important for cell signaling . L-Tyrosine is also a precursor of various neurotransmitters and hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine can be synthesized from L-phenylalanine through hydroxylation by the enzyme phenylalanine hydroxylase . This process involves the conversion of L-phenylalanine to L-tyrosine using molecular oxygen and tetrahydrobiopterin as cofactors .
Industrial Production Methods
In industrial settings, L-Tyrosine (sodium salt hydrate) is often produced through microbial fermentation. This method involves the use of genetically modified microorganisms that can convert glucose or other carbon sources into L-tyrosine through a series of enzymatic reactions . The resulting L-tyrosine is then converted to its sodium salt hydrate form for improved solubility and stability .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by tyrosine kinases, playing a crucial role in cell signaling pathways.
Sulfation: L-Tyrosine can also undergo sulfation, which is important for the activation of certain proteins and enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a tyrosine kinase enzyme.
Major Products Formed
Oxidation: Dopaquinone and subsequently melanin.
Phosphorylation: Phosphotyrosine.
Sulfation: Sulfotyrosine.
Scientific Research Applications
L-Tyrosine (sodium salt hydrate) has a wide range of scientific research applications:
Mechanism of Action
L-Tyrosine exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
L-Tyrosine (sodium salt hydrate) can be compared with other similar compounds such as:
L-Phenylalanine: A precursor of L-tyrosine, it lacks the phenolic hydroxyl group that is crucial for the unique reactions of L-tyrosine.
3,3’,5-Triiodo-L-thyronine: A thyroid hormone that shares structural similarities with L-tyrosine but has additional iodine atoms and different biological functions.
L-Tyrosine (sodium salt hydrate) stands out due to its role in both protein synthesis and neurotransmitter biosynthesis, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H17NNa2O5 |
|---|---|
Molecular Weight |
265.21 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydride;dihydrate |
InChI |
InChI=1S/C9H11NO3.2Na.2H2O.2H/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2;;/q;2*+1;;;2*-1/t8-;;;;;;/m0....../s1 |
InChI Key |
ZBVWDMLVCHKNQJ-BXOSLQCASA-N |
Isomeric SMILES |
[H-].[H-].C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.O.O.[Na+].[Na+] |
Canonical SMILES |
[H-].[H-].C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


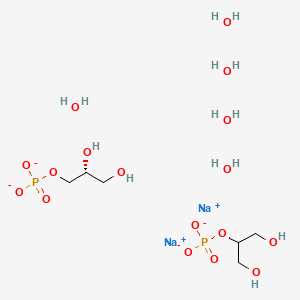
![(8-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol](/img/structure/B10853964.png)

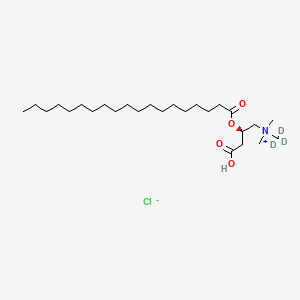
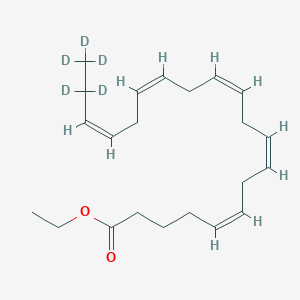

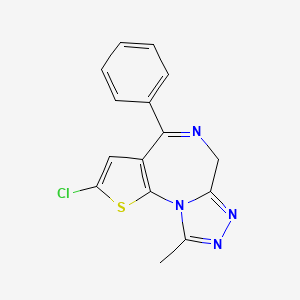
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

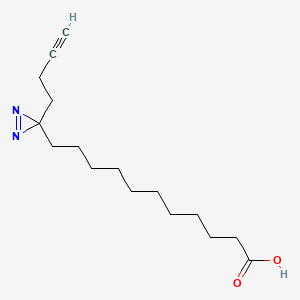
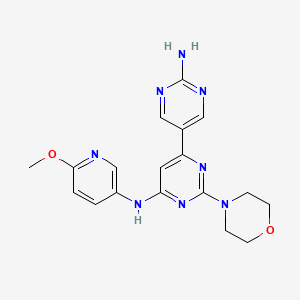
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
